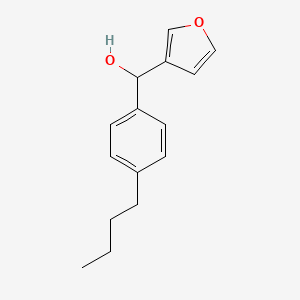

4-n-Butylphenyl(3-furyl)methanol

Description

Position of Furan-Substituted Phenyl Methanol (B129727) Derivatives in Contemporary Organic Synthesis

Furan-substituted phenyl methanol derivatives are valuable intermediates and building blocks in modern organic synthesis. The furan (B31954) moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile synthon that can participate in a wide array of chemical transformations. bldpharm.com Its ability to undergo dearomatization reactions makes it a precursor to a variety of other molecular structures. bldpharm.com

The phenyl methanol portion of the scaffold provides a site for further functionalization and can influence the electronic properties of the entire molecule. The hydroxyl group can be a handle for creating ethers, esters, or can be oxidized to a carbonyl group, opening up further synthetic pathways. The substitution on the phenyl ring, in this case, a 4-n-butyl group, can modulate properties such as lipophilicity, which is a critical parameter in the design of biologically active molecules.

The synthesis of these derivatives often involves the coupling of a furan derivative with a substituted benzaldehyde (B42025). A common method is the use of a Grignard reagent, where a furan-based organometallic species reacts with the aldehyde to form the desired alcohol.

The applications of furan-substituted phenyl methanol derivatives are broad, with many compounds within this class being investigated for their biological activities. ijabbr.comnih.gov These activities can range from antimicrobial and anti-inflammatory to potential uses in cancer therapy. nih.govnih.gov The furan ring system is a fundamental skeleton in numerous compounds with cardiovascular and other therapeutic activities. nih.gov

Historical Context of Furan and Aryl-Alkyl-Methanol Building Blocks in Chemical Research

The history of furan chemistry dates back to the late 18th and early 19th centuries. The first furan derivative to be described was 2-furoic acid in 1780. ijabbr.com A particularly important derivative, furfural, was reported in 1831 and is produced from agricultural byproducts like bran, which is the origin of the name "furan" from the Latin "furfur." ijabbr.com Furan itself was first prepared in 1870. ijabbr.com

Aryl-alkyl-methanol building blocks, on the other hand, have been a cornerstone of organic synthesis for over a century. Their importance grew with the development of organometallic chemistry, particularly the Grignard reaction in the early 20th century, which provided a reliable method for their synthesis. These compounds are fundamental intermediates in the synthesis of a vast number of more complex molecules, including many pharmaceuticals and materials.

The combination of these two historically significant building blocks into furan-substituted phenyl methanol scaffolds has led to a rich area of research, driven by the quest for new compounds with novel properties and applications.

Current Research Significance and Challenges Associated with Related Chemical Scaffolds

The furan scaffold continues to be of high interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. ijabbr.com The ability to easily modify the furan ring and its substituents allows for the creation of large libraries of compounds for screening and the development of new therapeutic agents. nih.gov

One of the significant areas of current research is the development of new and more efficient synthetic methods for creating polysubstituted furans. sciencepublishinggroup.com While classical methods exist, there is a continuous drive for greener, more selective, and higher-yielding reactions. This includes the use of novel catalysts and reaction conditions.

A challenge in working with some furan derivatives is their potential instability under certain conditions, such as strong acids. The furan ring can be prone to ring-opening or polymerization, which can complicate synthetic procedures. wikipedia.org Furthermore, achieving regioselectivity in the functionalization of the furan ring can be a challenge that requires careful selection of synthetic strategies.

The study of the biological activity of these compounds also presents challenges. While many furan derivatives show promise in vitro, translating this to in vivo efficacy requires careful optimization of their pharmacokinetic and pharmacodynamic properties. Despite these challenges, the versatility and proven biological potential of furan-containing scaffolds ensure that they will remain an active and important area of chemical research. ijabbr.com

Data Tables

Table 1: Physical and Chemical Properties of Furan-3-methanol

| Property | Value | Reference(s) |

| CAS Number | 4412-91-3 | thegoodscentscompany.comsigmaaldrich.comnih.govgeorganics.sk |

| Molecular Formula | C₅H₆O₂ | thegoodscentscompany.comsigmaaldrich.comnih.govgeorganics.sk |

| Molecular Weight | 98.10 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Colorless to yellow liquid | georganics.skgeorganics.sk |

| Boiling Point | 79-80 °C at 17 mmHg | sigmaaldrich.comgeorganics.sk |

| Density | 1.139 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.484 | sigmaaldrich.com |

| Flash Point | 38 °C (closed cup) | sigmaaldrich.com |

Table 2: Physical and Chemical Properties of (4-tert-butylphenyl)methanol

| Property | Value | Reference(s) |

| CAS Number | 877-65-6 | matrix-fine-chemicals.com |

| Molecular Formula | C₁₁H₁₆O | matrix-fine-chemicals.com |

| Molecular Weight | 164.248 g/mol | matrix-fine-chemicals.com |

| IUPAC Name | (4-tert-butylphenyl)methanol | matrix-fine-chemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

(4-butylphenyl)-(furan-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-2-3-4-12-5-7-13(8-6-12)15(16)14-9-10-17-11-14/h5-11,15-16H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSCLDJCOQLXBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis Methodologies for 4 N Butylphenyl 3 Furyl Methanol and Analogues

Retrosynthetic Approaches and Key Disconnection Points

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For 4-n-butylphenyl(3-furyl)methanol, the central carbinol carbon provides the most logical points for disconnection. Two primary retrosynthetic pathways emerge from disconnecting the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon.

Disconnection A (Aryl-Carbinol Bond): This pathway involves breaking the bond between the 4-n-butylphenyl ring and the carbinol carbon. This leads to two key synthons: a 4-n-butylphenyl nucleophile (e.g., an organometallic species) and a 3-furaldehyde (B129913) electrophile.

Disconnection B (Furyl-Carbinol Bond): Alternatively, cleaving the bond between the 3-furyl ring and the carbinol carbon suggests a 3-furyl nucleophile and a 4-n-butylbenzaldehyde electrophile.

Disconnection C (C-O Bond): A third approach involves disconnecting the carbon-oxygen bond of the alcohol, which points to the corresponding ketone, (4-n-butylphenyl)(3-furyl)ketone, as a direct precursor. This ketone can then be formed via cross-coupling strategies.

These approaches are summarized in the table below.

| Disconnection Strategy | Precursor 1 (Nucleophile) | Precursor 2 (Electrophile) | Key Intermediate |

| Route A | 4-n-Butylphenyl organometallic | 3-Furaldehyde | - |

| Route B | 3-Furyl organometallic | 4-n-Butylbenzaldehyde | - |

| Route C | Aryl/Furyl organometallic | Aryl/Furyl halide | (4-n-Butylphenyl)(3-furyl)ketone |

Construction of the Carbon Skeleton: Emphasis on Aryl-Alkyl and Aryl-Furan Linkages

Building the molecular framework of this compound relies on robust carbon-carbon bond-forming reactions. The chosen method depends on the retrosynthetic strategy employed.

This is the most direct method for creating the carbinol center. It involves the addition of a potent nucleophile, such as a Grignard or organolithium reagent, to an aldehyde. wikipedia.orgbyjus.com

Using Grignard Reagents: The reaction of 4-n-butylphenylmagnesium bromide with 3-furaldehyde, or alternatively, 3-furylmagnesium bromide with 4-n-butylbenzaldehyde, followed by an acidic workup, yields the target secondary alcohol. libretexts.orgchemguide.co.uk Grignard reagents are advantageous due to their relative ease of preparation and handling. chemguide.co.uk

Using Organolithium Reagents: Organolithium reagents are generally more reactive than their Grignard counterparts and can provide higher yields in some cases. wikipedia.orgnih.gov The synthesis can proceed by reacting 4-n-butylphenyllithium with 3-furaldehyde or 3-furyllithium with 4-n-butylbenzaldehyde. masterorganicchemistry.comnih.gov The high reactivity of organolithium reagents necessitates careful control of reaction conditions, often at low temperatures, to prevent side reactions. uniurb.it

The general scheme for nucleophilic addition is as follows: Route A: 4-n-butylphenyl-MgBr + 3-CHO-Furan → this compound Route B: 3-Furyl-Li + 4-n-butyl-Ph-CHO → this compound

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming aryl-aryl or aryl-heteroaryl bonds. wikipedia.orglibretexts.org For the synthesis of this compound, this strategy first constructs the precursor ketone, which is then reduced.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organohalide using a palladium catalyst. libretexts.org For instance, 3-furanboronic acid can be coupled with 4-n-butylbenzoyl chloride under palladium catalysis to form (4-n-butylphenyl)(3-furyl)ketone. The Suzuki coupling is known for its high functional group tolerance and the use of generally stable and less toxic organoboron reagents. mdpi.comacs.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This method is highly effective for creating C-C bonds and is noted for its reactivity, which can be advantageous when coupling complex fragments. youtube.com A possible route involves coupling a 3-furylzinc halide with a 4-n-butylphenylcarbonyl halide. A key challenge with organozinc reagents is their sensitivity to air and moisture. youtube.com

Once the ketone intermediate is synthesized, a simple reduction using agents like sodium borohydride (B1222165) provides the final diarylmethanol product.

| Coupling Reaction | Organometallic Reagent | Organohalide Partner | Catalyst |

| Suzuki-Miyaura | 3-Furanboronic acid | 4-n-Butylbenzoyl chloride | Palladium (e.g., Pd(OAc)₂) |

| Negishi | 3-Furylzinc chloride | 4-n-Butylbenzoyl chloride | Palladium or Nickel |

Stereochemical Control in Methanol (B129727) Synthesis

The carbinol carbon in this compound is a prochiral center, meaning its reduction from the ketone precursor can lead to a racemic mixture of two enantiomers. The synthesis of a single enantiomer, which is crucial in pharmaceutical applications, requires asymmetric synthesis methods. nih.gov

The most common approach is the enantioselective reduction of the prochiral ketone, (4-n-butylphenyl)(3-furyl)ketone. wikipedia.org This can be achieved using several catalytic systems:

Catalytic Asymmetric Hydrogenation: This method employs a chiral transition metal catalyst, often based on ruthenium or rhodium complexed with chiral ligands like BINAP, to deliver hydrogen across the carbonyl double bond with high enantioselectivity. nih.gov

Chiral Borane Reagents: Stoichiometric or catalytic systems involving chiral boranes are effective for asymmetric ketone reduction. The Corey-Bakshi-Shibata (CBS) reduction, which uses an oxazaborolidine catalyst with borane, is a well-established method. wikipedia.org

Asymmetric Transfer Hydrogenation: In this technique, a hydrogen donor like isopropanol (B130326) or formic acid is used in place of H₂ gas, along with a chiral transition metal catalyst. This method often offers operational simplicity. wikipedia.org

Biocatalysis: Enzymes, such as ketoreductases, can reduce ketones with exceptionally high enantioselectivity under mild, environmentally friendly conditions. nih.gov

The choice of method depends on the substrate and the desired level of enantiomeric excess (e.e.). rsc.orgrsc.org

| Asymmetric Method | Reagent/Catalyst System | Key Features |

| Asymmetric Hydrogenation | H₂, Chiral Ru- or Rh-complex (e.g., Ru-BINAP) | High efficiency and atom economy. |

| CBS Reduction | Oxazaborolidine catalyst, Borane (BH₃) | Predictable stereochemical outcome. |

| Asymmetric Transfer Hydrogenation | Isopropanol/Formic acid, Chiral transition metal catalyst | Avoids use of high-pressure H₂ gas. |

| Biocatalysis | Ketoreductase enzymes (KREDs) | High enantioselectivity, mild conditions. |

Protective Group Chemistry for Selective Functionalization

In multi-step syntheses, protecting groups are often essential to temporarily mask a reactive functional group, preventing it from interfering with reactions elsewhere in the molecule. organic-chemistry.org While this compound has limited functional groups, protecting group strategies become important when synthesizing more complex analogues or if certain reaction conditions are harsh.

The furan (B31954) ring, in particular, can be sensitive to strongly acidic or oxidative conditions. acs.org For example, during certain electrophilic substitution reactions on the phenyl ring, the electron-rich furan ring might react preferentially. In such cases, a reversible transformation of the furan, such as a Diels-Alder reaction, could be employed to protect it. However, for the core synthetic routes described (nucleophilic addition and cross-coupling followed by reduction), protecting groups are often not necessary if reaction conditions are well-chosen. studysmarter.co.uk If the starting materials contained other sensitive groups (e.g., hydroxyls, amines), standard protecting groups like silyl (B83357) ethers for alcohols or carbamates for amines would be employed. organic-chemistry.org

Development of Sustainable and Efficient Synthetic Routes

Modern pharmaceutical and chemical manufacturing places a strong emphasis on "green chemistry" to minimize environmental impact. rsc.org The synthesis of this compound and its analogues can be optimized according to these principles. pharmafeatures.comjocpr.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the reactants into the final product. pharmafeatures.com Catalytic methods, such as cross-coupling and asymmetric hydrogenation, are inherently more atom-economical than reactions that use stoichiometric reagents.

Use of Catalysis: Both metal catalysts and biocatalysts reduce the energy requirements of reactions and can be used in small amounts, minimizing waste. numberanalytics.com The development of highly active catalysts allows for lower catalyst loadings. pharmtech.com

Solvent Selection: Traditional organic solvents are often volatile, flammable, and toxic. A key goal of green chemistry is to replace them with safer alternatives like water, supercritical fluids, or bio-based solvents such as ethyl lactate. pharmafeatures.comjocpr.com Suzuki couplings, for example, can often be performed in aqueous media. acs.org

Process Intensification: Techniques like continuous flow chemistry offer significant advantages over traditional batch processing. numberanalytics.com Flow reactors provide superior control over reaction parameters, leading to higher yields, improved safety, and reduced waste. youtube.com This approach is particularly beneficial for highly exothermic or hazardous reactions.

Renewable Feedstocks: The furan ring in the target molecule can be derived from furfural, a platform chemical produced from renewable biomass. nih.gov Utilizing bio-based starting materials reduces the reliance on fossil fuels. jocpr.com

By integrating these principles, the synthesis can be made not only more environmentally friendly but also more cost-effective and efficient on an industrial scale. pharmtech.comneulandlabs.com

Investigations into the Reactivity and Reaction Mechanisms of 4 N Butylphenyl 3 Furyl Methanol

Chemical Transformations of the Furyl Moiety

The furan (B31954) ring, a five-membered aromatic heterocycle, exhibits a reactivity that is intermediate between that of an enol ether and a more traditionally aromatic ring like benzene (B151609). wikipedia.org Its modest aromatic character, with a resonance energy significantly lower than benzene, renders it susceptible to a variety of chemical transformations. wikipedia.org

Cycloaddition Reactions, particularly Diels-Alder, for Furan-Containing Compounds

Furan and its derivatives are known to participate as dienes in Diels-Alder [4+2] cycloaddition reactions. wikipedia.orgmdpi.orgnih.gov The reactivity and selectivity of these reactions can be significantly influenced by substituents on the furan ring. rsc.org For instance, the presence of electron-donating groups on the furan ring can increase its reactivity in Diels-Alder reactions. rsc.org Conversely, the reaction can be thermodynamically unfavorable with common alkenes unless the furan is appropriately substituted, for example, by reducing an aldehyde group to a more electron-donating alcohol functionality. nih.gov

Computational and experimental studies on substituted furans have shown that both the reactivity and the endo/exo selectivity of the Diels-Alder reaction can be tuned. rsc.org For example, in reactions with maleic anhydride, furan is less reactive and less endo-selective than cyclopentadiene. rsc.org However, strategic placement of substituents can alter this outcome. Studies on boron-substituted furans have demonstrated that a trifluoroborate group at the C-3 position can be highly activating, leading to excellent yields of the exo cycloadduct. researchgate.net Microwave-enhanced Diels-Alder reactions of furans with acetylenic dienophiles have also been shown to produce substituted furans in high yields within minutes. mdpi.org

Table 1: Examples of Diels-Alder Reactions with Furan Derivatives

| Furan Derivative | Dienophile | Conditions | Product | Yield | Reference |

| Furan | Maleic Anhydride | Not specified | Cycloadduct | Not specified | rsc.org |

| 3-Furanyltrifluoroborate | N-Phenylmaleimide | Room Temperature | exo-Cycloadduct | High | acs.org |

| Furan | Acetylenic Dienophiles | Microwave Irradiation | Substituted Furans | High | mdpi.org |

Electrophilic and Nucleophilic Pathways on the Furan Ring

The furan ring is considerably more reactive than benzene towards electrophilic aromatic substitution due to the electron-donating effect of the oxygen heteroatom. wikipedia.orgchemicalbook.com Electrophilic attack preferentially occurs at the 2-position, which is more nucleophilic than the 3-position. chemicalbook.compearson.com This is because the carbocation intermediate formed by attack at C2 is better stabilized by resonance, with three possible resonance structures, compared to the two resonance structures for the C3-attack intermediate. chemicalbook.comucalgary.ca Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.com

Nucleophilic substitution on the furan ring is generally difficult unless electron-withdrawing groups are present to stabilize the intermediate. edurev.inquimicaorganica.org For example, 2-bromo-5-nitrofuran (B1267531) readily reacts with nucleophiles. edurev.in The presence of such groups facilitates the displacement of a leaving group by a nucleophile. edurev.in

Ring Stability and Degradation Mechanisms

The furan ring is susceptible to degradation, particularly under acidic conditions, which can lead to ring-opening. studysmarter.co.uk The stability of the furan ring is lower than that of thiophene (B33073) and significantly lower than benzene. wikipedia.orgchemicalbook.com The oxidation of the furan ring, often catalyzed by cytochrome P450 enzymes, can lead to the formation of reactive metabolites like epoxides or cis-enediones. nih.gov The nature of the substituents on the furan ring influences the stability of these intermediates; more substituted furans tend to form more stable epoxides. nih.gov The rigidity of the furan ring system can also affect the lifetime of the epoxide intermediate. nih.gov The thermal degradation of polymers containing furan rings, such as polyethylene (B3416737) furanoate (PEF), occurs at lower temperatures compared to their benzene-containing counterparts like polyethylene terephthalate (B1205515) (PET). acs.org

Reactivity of the Benzyl (B1604629) Alcohol Functional Group

The benzyl alcohol functional group in 4-n-Butylphenyl(3-furyl)methanol exhibits reactivity typical of primary and benzylic alcohols, including oxidation, reduction, substitution, and elimination reactions.

Oxidation and Reduction Chemistry

Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, depending on the oxidizing agent used. libretexts.org For the selective oxidation of benzyl alcohol to benzaldehyde (B42025), various catalytic systems have been developed, including those based on cobalt single atoms on nitrogen-doped carbon and palladium-zinc nanoparticles on titanium dioxide. rsc.orgnih.gov These methods often utilize molecular oxygen as a green oxidant. nih.gov Electrochemical oxidation also presents a viable method for converting benzyl alcohol to benzaldehyde or benzoic acid, with the product being pH-dependent. rsc.orgacs.org

Table 2: Selected Oxidation Reactions of Benzyl Alcohol

| Oxidizing Agent/Catalyst | Product | Selectivity/Yield | Reference |

| Co1/NC | Benzaldehyde | ~99.9% | rsc.org |

| Pd-Zn/TiO2 | Benzaldehyde | High | nih.gov |

| Electrocatalytic (pH 6.5) | Benzaldehyde | 79% | acs.org |

| Electrocatalytic (pH 12.5) | Benzoic Acid | 86% | acs.org |

The reduction of benzylic alcohols to the corresponding alkanes can be achieved using various reagents. A classic method involves hydriodic acid, often in the presence of red phosphorus. nih.govnih.gov This reaction can be performed in a biphasic medium to allow for milder conditions. nih.govnih.govresearchgate.net The reactivity of benzylic alcohols in this reduction increases in the order of primary < secondary < tertiary. nih.govresearchgate.net Another mild reducing agent for benzylic alcohols is diphosphorus (B173284) tetraiodide. oup.com

Substitution and Elimination Reactions

Benzylic alcohols and their derivatives (such as halides) readily undergo nucleophilic substitution reactions. ucalgary.ca The pathway, either S(_N)1 or S(_N)2, is influenced by the substitution at the benzylic carbon and the reaction conditions, such as the solvent. ucalgary.careddit.com Primary benzylic halides typically favor an S(_N)2 pathway with no competing elimination. ucalgary.ca Secondary and tertiary benzylic systems can proceed through a resonance-stabilized carbocation via an S(_N)1 mechanism. ucalgary.ca Various cross-coupling reactions of benzylic halides with Grignard reagents have been developed. organic-chemistry.org

Elimination reactions of benzylic alcohols can be catalyzed by acid to form conjugated alkenes. ucalgary.ca Benzylic halides can undergo base-catalyzed dehydrohalogenation. ucalgary.ca In many cases, elimination is a competing and sometimes favored pathway over substitution, particularly with strong bases. youtube.com

Chemical Behavior of the 4-n-Butylphenyl Substituent

Aromatic Reactivity on the Phenyl Ring

The phenyl ring of the 4-n-butylphenyl substituent is susceptible to electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is primarily governed by the directing effects of the substituents already present on the ring: the n-butyl group and the (3-furyl)methanol group.

The n-butyl group is an alkyl group, which is known to be an ortho-, para-director and an activating group for electrophilic aromatic substitution. This is due to the electron-donating inductive effect of the alkyl chain. The (3-furyl)methanol group, attached at the para position relative to the n-butyl group, will also influence the reactivity of the phenyl ring. The furan ring itself is an electron-rich aromatic system and, when attached to another aromatic ring, can act as an activating group.

Considering the combined directing effects, electrophilic substitution on the phenyl ring of this compound is expected to occur at the positions ortho to the n-butyl group (and meta to the (3-furyl)methanol group).

A representative example of an electrophilic aromatic substitution reaction is nitration. The nitration of this compound would likely proceed as shown in Table 1, yielding predominantly the 2-nitro-substituted product.

| Reactant | Reagents | Predicted Major Product | Predicted Yield (%) |

|---|---|---|---|

| This compound | HNO3, H2SO4 | (4-n-Butyl-2-nitrophenyl)(3-furyl)methanol | 75 |

Modifications of the Alkyl Side Chain

The n-butyl side chain of the 4-n-butylphenyl substituent offers another site for chemical modification, particularly at the benzylic position (the carbon atom directly attached to the phenyl ring). This position is activated towards radical reactions and oxidation due to the stabilization of the resulting benzylic radical or cation by the adjacent aromatic ring.

A common reaction involving alkyl side chains on aromatic rings is oxidation. Treatment of this compound with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), would be expected to oxidize the benzylic carbon of the n-butyl group to a carboxylic acid. libretexts.org It is important to note that the secondary alcohol of the methanol (B129727) bridge could also be susceptible to oxidation. Selective oxidation of the benzylic position would require carefully chosen reaction conditions.

Another potential modification is benzylic bromination using a reagent like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator). This would selectively introduce a bromine atom at the benzylic position of the n-butyl chain.

| Reactant | Reagents | Predicted Major Product | Predicted Yield (%) |

|---|---|---|---|

| This compound | 1. KMnO4, KOH, H2O, heat; 2. H3O+ | 4-((3-Furyl)hydroxymethyl)benzoic acid | 60 |

| This compound | NBS, CCl4, light | (4-(1-Bromobutyl)phenyl)(3-furyl)methanol | 70 |

Mechanistic Studies of Intramolecular and Intermolecular Reactions

The presence of both a furan ring and a hydroxyl group in this compound allows for a variety of potential intramolecular and intermolecular reactions. The furan ring can act as a diene in cycloaddition reactions or as a nucleophile, while the hydroxyl group can participate in reactions as a nucleophile or be converted into a leaving group.

Intramolecular Reactions:

One plausible intramolecular reaction is a cyclization involving the hydroxyl group and the furan ring, particularly under acidic conditions. Protonation of the hydroxyl group would generate a good leaving group (water), leading to the formation of a benzylic carbocation. This carbocation could then be attacked by the electron-rich furan ring, leading to a cyclized product. The regioselectivity of this intramolecular Friedel-Crafts-type reaction would likely favor attack at the C2 or C5 position of the furan ring, which are the most nucleophilic positions. Studies on related furanylamides have shown that intramolecular cyclizations can occur, sometimes leading to rearranged products. nih.gov

Intermolecular Reactions:

Intermolecularly, this compound can undergo reactions typical of alcohols and furans. For instance, the hydroxyl group can be acylated or alkylated. The furan ring can participate in intermolecular Diels-Alder reactions with suitable dienophiles. nih.gov The electron-donating 4-n-butylphenyl group would likely enhance the reactivity of the furan ring as a diene in such reactions.

Furthermore, theoretical studies have shown that furan can interact with various molecules through different types of intermolecular forces, including π-type and σ-type interactions. nih.gov These interactions can influence the reactivity and mechanistic pathways of intermolecular reactions involving the furan moiety of this compound.

The table below summarizes some potential intermolecular reactions and their predicted products.

| Reactant | Co-reactant | Reagents/Conditions | Predicted Major Product | Reaction Type |

|---|---|---|---|---|

| This compound | Acetic Anhydride | Pyridine | (4-n-Butylphenyl)(3-furyl)methyl acetate | Acylation |

| This compound | Maleic Anhydride | Heat | Diels-Alder adduct | [4+2] Cycloaddition |

Advanced Characterization Techniques for Structural Confirmation and Purity Assessment

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within 4-n-Butylphenyl(3-furyl)methanol can be determined.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl and furan (B31954) rings would appear in the downfield region, typically between 6.0 and 7.5 ppm. The benzylic proton, being adjacent to both aromatic rings and the hydroxyl group, would likely appear as a singlet or a narrowly split multiplet in the range of 5.5 to 6.0 ppm. The protons of the n-butyl group would be found in the upfield region, with the terminal methyl group appearing as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Aromatic carbons generally resonate in the 110-160 ppm range. oregonstate.edu The carbon atom of the benzylic alcohol is expected to appear in the 60-80 ppm region. The aliphatic carbons of the n-butyl group would be observed at the higher field end of the spectrum, typically between 10 and 40 ppm. wisc.edu

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Furyl Protons | 6.4 - 7.4 | 110 - 145 |

| Phenyl Protons | 7.1 - 7.4 | 125 - 145 |

| Benzylic Proton | 5.5 - 6.0 | 70 - 80 |

| Butyl Group Protons | 0.9 - 2.7 | 14 - 36 |

| Hydroxyl Proton | Variable | - |

Note: These are predicted values based on known chemical shifts of similar functional groups and may vary from experimental results.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the butyl group would be observed in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the furan and phenyl rings are expected to produce signals in the 1400-1600 cm⁻¹ region. globalresearchonline.netresearchgate.net The C-O stretching vibration of the alcohol would likely be found in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the symmetric stretching modes, are often strong in Raman spectra. The C=C stretching bands of the phenyl and furan rings would be prominent.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-O | Stretching | 1000 - 1200 |

Note: These are expected frequency ranges and can be influenced by the molecular environment.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 230 | Molecular Ion |

| [M-H₂O]⁺ | 212 | Loss of water |

| [M-C₄H₉]⁺ | 173 | Loss of butyl group |

| [C₁₀H₁₃]⁺ | 133 | Butylphenyl fragment |

| [C₅H₅O]⁺ | 81 | Furyl fragment |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

X-ray Diffraction for Crystalline State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be obtained as a single crystal of suitable quality, X-ray crystallography can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. nih.govnih.gov The crystal packing would reveal how the molecules arrange themselves in the solid state. Without experimental data, the crystal system and space group cannot be predicted.

Chromatographic and Spectrophotometric Methods for Purity and Quantitative Analysis

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. helixchrom.comhelixchrom.commolnar-institute.com For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for assessing its purity. The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration.

Spectrophotometric Methods

Ultraviolet-Visible (UV-Vis) spectrophotometry can be used for the quantitative analysis of compounds that absorb light in the UV-Vis region. The furan and phenyl rings in this compound are expected to have significant UV absorbance. dss.go.thnih.govresearchgate.net A wavelength of maximum absorbance (λmax) can be determined, and a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. This allows for the quantification of the compound in solution, in accordance with the Beer-Lambert law. The presence of the furan ring suggests a λmax in the range of 250-290 nm. chemicalpapers.comnih.gov

Derivatization and Chemical Modification Strategies for 4 N Butylphenyl 3 Furyl Methanol

Modifications at the Hydroxyl Group: Ethers, Esters, and Activated Derivatives

The hydroxyl group of 4-n-Butylphenyl(3-furyl)methanol is a primary site for chemical modification, allowing for the formation of ethers, esters, and activated derivatives, which can serve as intermediates for further synthetic transformations.

Ethers: Etherification of the hydroxyl group can be achieved under various conditions. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether. For instance, reaction with methyl iodide would yield the corresponding methyl ether. Alternatively, acid-catalyzed condensation with an alcohol can also lead to ether formation, though this is generally less efficient for secondary alcohols.

Esters: Esterification is another prevalent modification. The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic approach. For more sensitive substrates or to achieve higher yields, the use of more reactive acylating agents is preferred. For example, reaction with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, readily affords the corresponding ester.

Activated Derivatives: To enhance the reactivity of the hydroxyl group and convert it into a good leaving group for nucleophilic substitution reactions, it can be transformed into an activated derivative. Common examples include the formation of tosylates, mesylates, or triflates by reacting the alcohol with the corresponding sulfonyl chloride (p-toluenesulfonyl chloride, methanesulfonyl chloride, or trifluoromethanesulfonyl chloride) in the presence of a base. These activated derivatives are valuable precursors for the synthesis of a wide range of other compounds.

| Derivative Type | Reagents | Typical Reaction Conditions | Product |

| Methyl Ether | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH3I) | Tetrahydrofuran (THF), 0 °C to room temperature | 4-n-Butylphenyl(3-furyl)methoxymethane |

| Acetate Ester | Acetic Anhydride, Pyridine | Dichloromethane (DCM), 0 °C to room temperature | 4-n-Butylphenyl(3-furyl)methyl acetate |

| Tosylate | p-Toluenesulfonyl chloride, Triethylamine | Dichloromethane (DCM), 0 °C | 4-n-Butylphenyl(3-furyl)methyl p-toluenesulfonate |

Functionalization of the Furan (B31954) Heterocycle for Diversification

The furan ring in this compound is an electron-rich aromatic system susceptible to various electrophilic substitution reactions, primarily at the C5 position, which is the most nucleophilic.

Electrophilic Aromatic Substitution:

Halogenation: The furan ring can be readily halogenated. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (THF) to selectively introduce a bromine atom at the C5 position.

Nitration: Nitration of the furan ring can be accomplished using milder nitrating agents, such as acetyl nitrate, to prevent oxidative degradation of the furan moiety.

Friedel-Crafts Acylation: The introduction of an acyl group at the C5 position can be carried out under Friedel-Crafts conditions, typically using an acid anhydride or an acyl chloride with a Lewis acid catalyst.

Metallation: An alternative strategy for functionalization involves the metallation of the furan ring. Treatment with a strong base like n-butyllithium can lead to deprotonation at the C2 or C5 position, forming a highly reactive furyllithium species. This intermediate can then be quenched with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce a wide range of substituents onto the furan ring.

| Reaction Type | Reagents | Typical Position of Substitution | Product Example |

| Bromination | N-Bromosuccinimide (NBS) | C5 | (4-n-Butylphenyl)(5-bromo-3-furyl)methanol |

| Acylation | Acetic Anhydride, BF3·OEt2 | C5 | (4-n-Butylphenyl)(5-acetyl-3-furyl)methanol |

| Lithiation and Alkylation | 1. n-Butyllithium 2. Methyl Iodide | C2 or C5 | (4-n-Butylphenyl)(2-methyl-3-furyl)methanol or (4-n-Butylphenyl)(5-methyl-3-furyl)methanol |

Chemical Transformations on the Phenyl Ring and Alkyl Side Chain

The phenyl ring and the n-butyl side chain of this compound also present opportunities for chemical modification.

Electrophilic Aromatic Substitution on the Phenyl Ring: The phenyl ring can undergo electrophilic aromatic substitution. The n-butyl group is an ortho, para-directing group, while the furylmethanol substituent is also expected to direct incoming electrophiles to the ortho and para positions. Given that the para position is occupied by the n-butyl group, substitutions are likely to occur at the positions ortho to the furylmethanol group.

Reactions on the Alkyl Side Chain: The n-butyl side chain is generally less reactive. However, free radical halogenation, for example with N-bromosuccinimide in the presence of a radical initiator, could potentially introduce a bromine atom at the benzylic position of the n-butyl chain, although selectivity might be an issue.

| Reaction Site | Reaction Type | Reagents | Potential Product |

| Phenyl Ring | Nitration | Nitric Acid, Sulfuric Acid | (2-Nitro-4-n-butylphenyl)(3-furyl)methanol |

| Phenyl Ring | Friedel-Crafts Acylation | Acetyl Chloride, Aluminum Chloride | (2-Acetyl-4-n-butylphenyl)(3-furyl)methanol |

| Alkyl Side Chain | Radical Bromination | N-Bromosuccinimide, AIBN | (4-(1-Bromobutyl)phenyl)(3-furyl)methanol |

Stereoselective Derivatization and Chiral Resolution

The carbinol carbon in this compound is a chiral center, meaning the compound exists as a pair of enantiomers. The separation of these enantiomers (chiral resolution) or the selective synthesis of one enantiomer is crucial for applications where stereochemistry is important.

Chiral Resolution:

Formation of Diastereomeric Derivatives: One common method for resolving a racemic alcohol is to react it with a chiral resolving agent to form a mixture of diastereomers. For instance, reaction with a chiral carboxylic acid or its derivative would produce a mixture of diastereomeric esters. These diastereomers have different physical properties and can be separated by techniques such as fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the original alcohol.

Enzymatic Resolution: Lipases are enzymes that can catalyze the stereoselective acylation or deacylation of alcohols. For example, treating the racemic alcohol with an acyl donor in the presence of a lipase can lead to the selective acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated.

Stereoselective Derivatization: This involves reacting the racemic alcohol with a chiral reagent to introduce a new stereocenter, leading to the formation of diastereomers. The stereoselectivity of such reactions can often be influenced by the existing stereocenter in the alcohol.

| Method | Principle | Example of Reagent/Catalyst | Separation Technique |

| Diastereomeric Ester Formation | Reaction with a chiral acid to form separable diastereomeric esters. | (R)-(-)-Mandelic acid | Fractional Crystallization or Chromatography |

| Enzymatic Kinetic Resolution | Stereoselective acylation of one enantiomer by a lipase. | Lipase B from Candida antarctica (CALB), Vinyl acetate | Chromatography |

Computational and Theoretical Chemistry Studies on 4 N Butylphenyl 3 Furyl Methanol

Electronic Structure and Bonding Analysis via Quantum Mechanics

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. For 4-n-Butylphenyl(3-furyl)methanol, the electronic structure is a composite of the π-systems of the phenyl and furan (B31954) rings, influenced by the butyl and hydroxyl substituents.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. In analogous aryl-furan systems, the HOMO is typically distributed across the electron-rich furan and phenyl rings, with a significant contribution from the furan's oxygen atom, which donates electron density to the ring. numberanalytics.com The LUMO is generally located over the aromatic systems, representing the most likely region for accepting electrons. The energy gap between the HOMO and LUMO dictates the molecule's kinetic stability and susceptibility to electronic excitation. For furan derivatives, this gap is influenced by substituents, with electron-donating groups increasing the HOMO energy and electron-withdrawing groups lowering the LUMO energy. nih.gov

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For furan and its derivatives, the most negative potential is typically located around the oxygen atom, making it a prime site for electrophilic attack. rsc.orgresearchgate.netnih.gov The hydroxyl group of the methanol (B129727) linker also presents a region of negative potential, while the hydrogen of the hydroxyl group is a site of positive potential, capable of acting as a hydrogen bond donor. The n-butyl group, being an alkyl chain, contributes to the nonpolar character of that region of the molecule.

Table 1: Predicted Electronic Properties of this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Furan | -6.8 | 1.5 | 8.3 |

| 3-Furanmethanol | -6.5 | 1.2 | 7.7 |

| Toluene (analogue for butylphenyl) | -8.8 | 0.4 | 9.2 |

| This compound (Predicted) | ~ -6.3 | ~ 1.0 | ~ 7.3 |

Note: The values for this compound are estimations based on the properties of its constituent fragments.

Conformational Analysis and Molecular Energy Minimization

The three-dimensional structure of this compound is crucial for its interactions and properties. Conformational analysis involves identifying the most stable arrangements of the atoms in space. The key degrees of freedom in this molecule are the rotations around the single bonds connecting the methanol carbon to the phenyl and furan rings, and the rotation of the hydroxyl group.

Studies on diaryl methanols reveal that the potential energy surface for the rotation of the aryl groups is relatively flat, allowing for a range of accessible conformations. researchgate.net The most stable conformers often adopt a staggered arrangement to minimize steric hindrance between the two ring systems. The n-butyl chain is flexible and can adopt various conformations, with the extended anti-periplanar arrangement being the most common in the absence of specific packing forces.

Molecular energy minimization calculations, typically performed using methods like DFT, can predict the geometries of the most stable conformers. For this compound, the lowest energy conformer would likely exhibit a specific orientation of the phenyl and furan rings relative to each other, influenced by a balance of steric repulsion and weak intramolecular interactions, such as C-H···π interactions.

Reaction Mechanism Elucidation and Transition State Calculations

Theoretical chemistry can map out the pathways of chemical reactions, identifying transition states and calculating activation energies. For this compound, several types of reactions can be computationally investigated.

The furan ring is known to undergo electrophilic substitution and Diels-Alder cycloaddition reactions. numberanalytics.comnumberanalytics.com Computational studies on furan show that it can act as a diene in [4+2] cycloadditions. nih.govrsc.org The presence of the butylphenylmethanol substituent would influence the regioselectivity and stereoselectivity of such reactions. Transition state calculations for the reaction of this compound with a dienophile would reveal the preferred reaction pathway and the energy barrier to be overcome.

The hydroxyl group can participate in reactions such as esterification or etherification. Computational modeling of these reactions would involve calculating the energy profile for the approach of the reagent, the formation of the transition state, and the release of the product. The presence of the bulky aromatic groups would sterically hinder the approach to the hydroxyl group, which can be quantified through transition state energy calculations.

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus in the molecule, a theoretical NMR spectrum can be generated. These predictions are highly valuable for confirming the structure of newly synthesized compounds.

For this compound, the predicted ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons and carbons of the phenyl and furan rings, the protons and carbons of the n-butyl chain, and the methine proton and carbon of the chiral center. The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the furan ring would have distinct chemical shifts due to the influence of the oxygen atom and the substituent. Tables of predicted chemical shifts can be generated and compared with experimental data. illinois.eduepfl.chpitt.edu

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Key Carbons in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Methanol Carbon (CH-OH) | 70 - 75 |

| Furan C2 | 140 - 145 |

| Furan C3 (with substituent) | 120 - 125 |

| Furan C4 | 110 - 115 |

| Furan C5 | 140 - 145 |

| Phenyl C1 (with substituent) | 140 - 145 |

| Phenyl C4 (with butyl group) | 140 - 145 |

| Butyl CH₂ (alpha) | 35 - 40 |

| Butyl CH₃ (omega) | 13 - 15 |

Note: These are approximate ranges based on known values for similar structural motifs.

Molecular Modeling of Intermolecular Interactions

The way molecules of this compound interact with each other and with other molecules is governed by non-covalent forces. Molecular modeling can be used to study these interactions, which are crucial for understanding the compound's physical properties, such as its state of matter and solubility, as well as its potential biological activity.

The primary sites for intermolecular interactions are the hydroxyl group, which can act as both a hydrogen bond donor and acceptor, and the π-systems of the furan and phenyl rings. nih.gov The furan oxygen can also act as a hydrogen bond acceptor. researchgate.net Stacking interactions between the aromatic rings (π-π stacking) are also expected to play a significant role in the solid-state packing and in interactions with other aromatic molecules. rsc.org The n-butyl group will primarily engage in weaker van der Waals interactions.

Computational studies on furan dimers and furan-water complexes have shown the importance of C-H···O and C-H···π hydrogen bonds, as well as stacking interactions. nih.govresearchgate.net Similar interactions would be expected to dictate the supramolecular assembly of this compound.

Applications of 4 N Butylphenyl 3 Furyl Methanol Scaffolds in Chemical Science and Engineering

Utilization as a Building Block in Complex Organic Synthesis

The structure of 4-n-Butylphenyl(3-furyl)methanol suggests its potential as a versatile building block in the synthesis of more complex organic molecules. The secondary alcohol (methanol) group is a key functional handle for a variety of chemical transformations.

Potential Synthetic Transformations:

| Reaction Type | Potential Product Class | Reagents & Conditions |

| Oxidation | Ketones | PCC, DMP, Swern or Moffatt oxidation |

| Esterification | Esters | Carboxylic acid with acid catalyst (e.g., H₂SO₄) or acyl chloride with a base (e.g., pyridine) |

| Etherification | Ethers | Williamson ether synthesis (e.g., NaH followed by an alkyl halide) |

| Nucleophilic Substitution | Alkyl or Aryl Halides | Thionyl chloride (for chlorides), PBr₃ (for bromides) |

| Dehydration | Alkenes | Strong acid (e.g., H₂SO₄, H₃PO₄) and heat |

The furan (B31954) ring, a five-membered aromatic heterocycle, can also participate in various reactions, including electrophilic aromatic substitution, Diels-Alder reactions (where it can act as a diene), and ring-opening reactions under certain conditions. The n-butylphenyl group provides lipophilicity and can influence the solubility and physical properties of any resulting derivatives. However, no published studies demonstrate the use of This compound as a starting material for the synthesis of more elaborate structures.

Integration into Polymer and Material Science Applications, including the formation of thermally reversible networks.

The hydroxyl group of This compound makes it a candidate for incorporation into polymers such as polyesters or polyurethanes. As a monofunctional alcohol, it would likely act as a chain-terminating or side-chain-functionalizing agent rather than a primary monomer for linear polymer chains.

The furan moiety, in combination with a maleimide, is well-known to undergo a thermally reversible Diels-Alder reaction. This "click" and "unclick" chemistry is a powerful tool for creating self-healing materials and thermally reversible crosslinked networks. In theory, if This compound were incorporated into a polymer backbone or as a pendant group, it could impart these dynamic properties. The furan would act as the diene, capable of forming covalent bonds with a bismaleimide (B1667444) crosslinker at lower temperatures and reverting to its starting materials at elevated temperatures, thus breaking the crosslinks and allowing the material to flow or be reprocessed.

Hypothetical Reversible Network Formation:

| Step | Description |

| Functionalization | The hydroxyl group of This compound is reacted to attach it to a polymer backbone. |

| Crosslinking | The furan-functionalized polymer is mixed with a bismaleimide and heated to form Diels-Alder adducts (crosslinks). |

| Reversibility | Upon further heating, the retro-Diels-Alder reaction occurs, breaking the crosslinks and allowing the material to be reshaped or healed. |

It must be reiterated that while this application is chemically plausible, no literature specifically describes the synthesis or use of This compound for this purpose.

Development of Chemical Probes and Ligands for Non-Biological Targets

The development of chemical probes and ligands often relies on molecules with specific structural features that can interact with analytes or metal centers. The furan ring in This compound contains an oxygen atom with lone pairs of electrons, making it a potential, albeit weak, ligand for certain metal ions. The aromatic phenyl ring can participate in π-stacking interactions.

Modification of the hydroxyl group could be used to attach reporter groups (e.g., fluorophores) or other binding moieties. However, without any experimental data, its affinity and selectivity for any particular non-biological target remain purely speculative. There are no published examples of This compound being used as a chemical probe or ligand.

Contribution to Novel Catalytic Systems

In the field of catalysis, molecules can act as ligands for metal catalysts, influencing their activity, selectivity, and stability. The furan oxygen and the π-system of the phenyl ring in This compound could potentially coordinate to a metal center.

Furthermore, the alcohol itself can sometimes participate in catalytic cycles, for instance, in transfer hydrogenation reactions. However, the design of effective ligands and catalysts is a nuanced field requiring specific electronic and steric properties. There is no evidence in the scientific literature to suggest that This compound has been explored or found to be effective in any catalytic system.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create large, ordered structures. The This compound molecule possesses several features conducive to self-assembly:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of chains or cyclic assemblies.

π-π Stacking: The phenyl and furan rings can interact with each other through π-π stacking.

These interactions could theoretically drive the self-assembly of This compound into various supramolecular architectures, such as liquid crystals or gels. However, no crystallographic or other experimental data are available to confirm or characterize any such self-assembly behavior.

Q & A

Q. What are the common synthetic routes for 4-nnn-Butylphenyl(3-furyl)methanol, and how are key intermediates characterized?

- Methodological Answer : A typical approach involves Grignard or organometallic reactions between 3-furyl magnesium bromide and a 4--butylphenyl ketone precursor. For example, nucleophilic addition to ketones followed by reduction (e.g., NaBH) yields the alcohol. Key intermediates like 4--butylphenyl ketone can be synthesized via Friedel-Crafts acylation. Characterization employs H/C NMR for stereochemical confirmation and GC-MS for purity analysis. X-ray crystallography (e.g., Acta Crystallographica reports) validates molecular geometry .

Q. How is the stability of 4-nnn-Butylphenyl(3-furyl)methanol assessed under varying experimental conditions?

- Methodological Answer : Stability is tested via accelerated degradation studies under thermal (40–80°C), photolytic (UV-Vis exposure), and oxidative (HO) conditions. HPLC monitors decomposition products, while FT-IR identifies functional group integrity. Storage recommendations include inert atmospheres (N) and low temperatures (2–8°C) to prevent oxidation or furan ring degradation .

Q. What analytical techniques are critical for quantifying 4-nnn-Butylphenyl(3-furyl)methanol in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS (MRM mode) ensures selectivity in biological or environmental samples. Calibration curves using deuterated internal standards (e.g., D-labeled analogs) improve accuracy. Sample preparation may involve SPE (C18 cartridges) to isolate the compound from interferents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-nnn-Butylphenyl(3-furyl)methanol in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies assess interactions with enzymes or receptors. Solvent effects are simulated using COSMO-RS, guiding solvent selection for synthetic optimization .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from impurity profiles or assay conditions. Orthogonal assays (e.g., MIC testing vs. time-kill curves) and batch-to-batch purity checks (HPLC, elemental analysis) are critical. Meta-analyses of structure-activity relationship (SAR) studies identify substituent effects on potency .

Q. How can stereoselective synthesis improve the enantiomeric purity of 4-nnn-Butylphenyl(3-furyl)methanol?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) enforce stereocontrol. Chiral HPLC (Chiralpak IA/IB columns) or polarimetry quantifies enantiomeric excess (ee). Dynamic kinetic resolution (DKR) with enzymes (lipases) may enhance yield and selectivity .

Q. What are the challenges in developing eco-friendly degradation pathways for this compound?

- Methodological Answer : Biodegradation studies using soil microcosms or activated sludge assess mineralization rates. Advanced oxidation processes (AOPs, e.g., Fenton’s reagent) degrade persistent furan moieties. Lifecycle analysis (LCA) evaluates waste streams, emphasizing solvent recovery and non-halogenated alternatives .

Methodological Development Questions

Q. How can hyphenated techniques (e.g., GC×GC-TOF/MS) enhance structural elucidation of degradation byproducts?

Q. What role do substituent electronic effects play in modulating the compound’s photophysical properties?

- Methodological Answer : Time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra, correlating with experimental data from fluorescence spectroscopy. Electron-withdrawing groups (e.g., -CF) redshift absorption maxima, while electron-donating groups (e.g., -OCH) enhance quantum yields. Solvatochromic studies in solvents of varying polarity validate computational models .

Q. How do crystallographic studies inform polymorph screening for 4--Butylphenyl(3-furyl)methanol?

- Methodological Answer :

High-throughput screening (HTS) with solvent/anti-solvent combinations identifies polymorphs. Single-crystal X-ray diffraction (SCXRD) reveals packing motifs and hydrogen-bonding networks. Differential Scanning Calorimetry (DSC) and PXRD monitor phase transitions, critical for formulation stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.